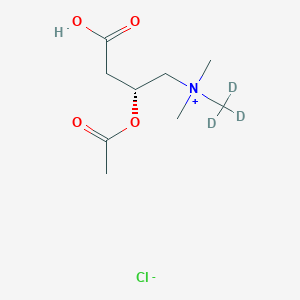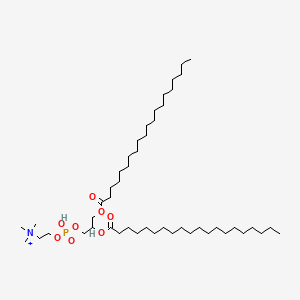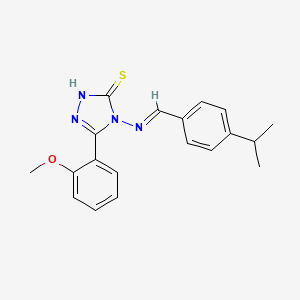![molecular formula C37H53AuF6NO6PS2 B12057843 [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound It features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Ligand Synthesis: The phosphine ligand, 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl, is synthesized through a series of reactions starting from commercially available biphenyl derivatives. The key steps include selective functionalization and phosphination.
Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a base to form the gold(I) phosphine complex.
Counterion Exchange: The final step involves the exchange of the chloride counterion with bis(trifluoromethanesulfonyl)imide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The gold(I) center can undergo oxidation to form gold(III) species.
Reduction: The compound can be reduced back to gold(0) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and mild heating.
Major Products
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or clusters.
Substitution: New gold(I) complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: Gold complexes are investigated for their anticancer properties, and this compound may exhibit similar potential.
Imaging: The compound’s unique properties make it a candidate for use in imaging techniques.
Industry
Nanotechnology: Used in the synthesis of gold nanoparticles for various applications.
作用机制
The compound exerts its effects primarily through the gold(I) center, which can interact with various molecular targets. In catalysis, the gold(I) center facilitates the activation of substrates, leading to the formation of new chemical bonds. In biological systems, the gold(I) center can interact with biomolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- [2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) chloride
- [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) triflate
Uniqueness
The presence of the bis(trifluoromethanesulfonyl)imide counterion in [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide imparts unique solubility and stability properties, making it distinct from other similar gold(I) complexes.
属性
分子式 |
C37H53AuF6NO6PS2 |
|---|---|
分子量 |
1013.9 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) |
InChI |
InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1 |
InChI 键 |
SMTGSBLIUQSWAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)

![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)


![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)


